Pizotifen malate is a benzocycloheptathiophene derivative and a tricyclic antagonist of serotonin (5-HT2, 5-HT1C) and histamine (H1) receptors. In industrial and laboratory procurement, the compound is almost exclusively sourced as the malate salt (CAS 5189-11-7) rather than the free base (CAS 15574-96-6). This salt form dictates its processability, providing a stable crystalline powder with a molecular weight of 429.5 g/mol that achieves reproducible solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. Its defined physicochemical profile ensures reliable formulation into aqueous-compatible dosing vehicles for in vivo pharmacokinetic studies and in vitro receptor binding assays, establishing it as a standard reference material in serotonergic and vascular pharmacology .
Substituting Pizotifen malate with its free base or closely related tricyclic analogs compromises assay integrity and formulation stability. The free base exhibits extreme lipophilicity and poor aqueous compatibility (<1 mg/mL in water), leading to precipitation in physiological buffers and erratic bioavailability in animal models . Furthermore, substituting Pizotifen with structural analogs like Ketotifen fundamentally alters the pharmacological target; while Ketotifen acts primarily as an H1-antihistamine and mast cell stabilizer, Pizotifen provides dominant 5-HT2 receptor antagonism . Utilizing Ketotifen or Cyproheptadine in serotonin-driven vascular or platelet aggregation models introduces confounding variables related to off-target anticholinergic activity and insufficient 5-HT receptor blockade, necessitating the specific procurement of Pizotifen malate for targeted serotonergic research [1].
The procurement of Pizotifen as a malate salt is driven by its distinct solubility advantage over the free base. Pizotifen malate achieves solubility of up to 30 mg/mL in DMSO and 6.3 mg/mL in ethanol, allowing for stable dilution into mixed aqueous vehicles (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) to yield clear solutions at ≥2.5 mg/mL . In contrast, the Pizotifen free base is highly lipophilic with aqueous solubility strictly <1 mg/mL, requiring harsh, non-polar solvent systems that are often incompatible with cell culture media or in vivo administration.
| Evidence Dimension | Solubility in polar solvents and aqueous-compatible formulations |
| Target Compound Data | Pizotifen malate (DMSO solubility ~21-30 mg/mL; stable in mixed aqueous vehicles at ≥2.5 mg/mL) |
| Comparator Or Baseline | Pizotifen free base (<1 mg/mL aqueous solubility) |
| Quantified Difference | >2.5-fold increase in functional formulation concentration in physiological buffers |
| Conditions | Standard laboratory temperature, mixed solvent systems (DMSO/PEG/Tween/Saline) |
Procuring the malate salt prevents compound precipitation during buffer dilution, ensuring reproducible dosing in biological assays.
While structurally related, Pizotifen and Ketotifen exhibit divergent primary receptor affinities that dictate their selection in pharmacological models. Pizotifen is an antagonist at serotonin receptors, demonstrating a Ki of approximately 7.94 nM for 5-HT targets. Conversely, Ketotifen functions principally as an H1 receptor inverse agonist and mast cell stabilizer, lacking appreciable antiserotonergic activity at standard experimental and clinical doses [1]. This divergence means Ketotifen cannot substitute for Pizotifen in assays requiring the isolation of serotonin-mediated pathways from histamine-driven responses.
| Evidence Dimension | Primary pharmacological target and 5-HT receptor affinity |
| Target Compound Data | Pizotifen malate (5-HT2/5-HT1C antagonist, Ki ~ 7.94 nM) |
| Comparator Or Baseline | Ketotifen (H1 antagonist / mast cell stabilizer, negligible 5-HT blockade) |
| Quantified Difference | Shift from dominant histamine blockade (Ketotifen) to dominant serotonin blockade (Pizotifen) |
| Conditions | In vitro receptor binding assays |
Buyers must select Pizotifen malate specifically when the experimental objective is to block serotonin-induced smooth muscle contraction or platelet activation.
In ex vivo and in vitro models of thrombosis, Pizotifen serves as a specific inhibitor of serotonin-enhanced, ADP-induced platelet aggregation. Research demonstrates that Pizotifen effectively reverses 5-HT-amplified aggregation and reduces intracellular calcium elevation, performing comparably to specialized experimental 5-HT2A antagonists like EMD 281014 [1]. Unlike standard antiplatelet agents such as Clopidogrel (a P2Y12 inhibitor) or Aspirin (a COX-1 inhibitor), Pizotifen specifically targets the 5-HT2A-mediated secondary amplification phase of thrombus formation, reducing glycoprotein IIb-IIIa activation and P-selectin expression [2].
| Evidence Dimension | Inhibition of serotonin-enhanced platelet aggregation |
| Target Compound Data | Pizotifen malate (Reverses 5-HT-amplified ADP-induced aggregation via 5-HT2A blockade) |
| Comparator Or Baseline | Standard antiplatelets (e.g., Clopidogrel, Aspirin - target P2Y12/COX-1) |
| Quantified Difference | Specific neutralization of the 5-HT2A amplification pathway rather than primary ADP or thromboxane pathways |
| Conditions | Flow cytometry and ex vivo platelet aggregation assays |
Pizotifen malate is the required pharmacological tool for researchers specifically mapping the 5-HT2A-dependent mechanisms of platelet activation.
Pizotifen malate is utilized as a benchmark 5-HT2 and 5-HT1C receptor antagonist in isolated tissue bath assays. Its defined receptor affinity profile makes it a required reagent for mapping serotonin-induced vasoconstriction in cranial vessels and differentiating these pathways from histamine- or acetylcholine-mediated smooth muscle contractions.
Due to its ability to block 5-HT2A receptors on platelets, Pizotifen malate is procured for flow cytometry and aggregometry studies. It is specifically used to isolate and inhibit the serotonin-driven secondary amplification of ADP-induced platelet aggregation, distinguishing this mechanism from primary P2Y12 or COX-1 pathways [1].
The malate salt form of Pizotifen is the standard API utilized in the development of novel drug delivery systems, including transdermal patches. Its specific partition coefficient, molecular weight (429.5 g/mol), and stability profile are required when evaluating the efficacy of chemical penetration enhancers (e.g., cineole, limonene) and lipid-based matrices.
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